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N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide

Kinase Inhibitor Ligand Efficiency Structure-Activity Relationship (SAR)

N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide (CAS 2425455-32-7) is a synthetic, small-molecule heterocyclic sulfonamide featuring a 7H-pyrrolo[2,3-d]pyrimidine core linked to a 4-piperidinyl methanesulfonamide moiety. Its structure places it within the well-characterized class of ATP-competitive kinase inhibitors targeting the Janus Kinase (JAK) and Proviral Integration site for Moloney murine leukemia virus (PIM) families.

Molecular Formula C13H19N5O2S
Molecular Weight 309.39 g/mol
CAS No. 2425455-32-7
Cat. No. B6436292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide
CAS2425455-32-7
Molecular FormulaC13H19N5O2S
Molecular Weight309.39 g/mol
Structural Identifiers
SMILESCN(C1CCN(CC1)C2=NC=NC3=C2C=CN3)S(=O)(=O)C
InChIInChI=1S/C13H19N5O2S/c1-17(21(2,19)20)10-4-7-18(8-5-10)13-11-3-6-14-12(11)15-9-16-13/h3,6,9-10H,4-5,7-8H2,1-2H3,(H,14,15,16)
InChIKeyHTGYPUUSYROTEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide (CAS 2425455-32-7) for Kinase Profiling


N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide (CAS 2425455-32-7) is a synthetic, small-molecule heterocyclic sulfonamide featuring a 7H-pyrrolo[2,3-d]pyrimidine core linked to a 4-piperidinyl methanesulfonamide moiety. Its structure places it within the well-characterized class of ATP-competitive kinase inhibitors targeting the Janus Kinase (JAK) and Proviral Integration site for Moloney murine leukemia virus (PIM) families [1] [2]. The compound is a piperidine analog of the veterinary JAK inhibitor Oclacitinib, distinguished by the replacement of a cyclohexyl ring with a piperidine ring, a modification with significant implications for kinase selectivity, ligand efficiency, and synthetic accessibility [3].

Why N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide Cannot Be Interchanged with Oclacitinib or Other Analogs


Substituting N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide with its closest structural analog, Oclacitinib (N-methyl-1-{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}-methanesulfonamide), introduces a fundamental change in the central linker topology. The target compound employs a piperidine ring, where a secondary amine directly connects to the pyrimidine core, whereas Oclacitinib uses a trans-cyclohexyl linker with an exocyclic methylamino bridge . This topological shift alters the vector and conformational flexibility of the methanesulfonamide pharmacophore, leading to documented differences in the inhibition profile against JAK family isoforms (JAK1, JAK2, JAK3, TYK2) and off-target kinases [1]. Consequently, biological data generated with Oclacitinib cannot be assumed to predict the potency, selectivity, or cellular efficacy of the piperidine analog, making direct procurement of the specific compound essential for accurate structure-activity relationship (SAR) studies .

Quantitative Differentiation Evidence for N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide vs. Structural Analogs


Enhanced Ligand Efficiency Index (LEI) vs. Oclacitinib Due to Lower Molecular Weight

The target compound (MW = 309.39 g/mol) demonstrates a quantifiably higher Ligand Efficiency Index (LEI) compared to Oclacitinib (MW = 337.44 g/mol). With a documented PIM-1 IC50 of 1.50 nM, the target compound achieves an LEI of 0.52 kcal/mol per heavy atom, while Oclacitinib's JAK1 IC50 of 10 nM yields an LEI of 0.44 kcal/mol per heavy atom. This 18% improvement in LEI is critical for lead optimization programs where reducing molecular weight while maintaining or improving target potency is a primary goal [1] .

Kinase Inhibitor Ligand Efficiency Structure-Activity Relationship (SAR) Drug Discovery

Divergent JAK Family Isoform Selectivity Profile vs. Oclacitinib

Oclacitinib inhibits JAK family members with IC50 values ranging from 10 to 99 nM, with JAK1 being the most potently inhibited isoform (IC50 = 10 nM) and a demonstrated lack of activity (IC50 > 1000 nM) against a panel of 38 non-JAK kinases . The target compound, by virtue of its piperidine linker, exhibits a distinct kinase selectivity profile, with its primary documented potency being against PIM-1 (IC50 = 1.50 nM), a kinase not inhibited by Oclacitinib at clinically relevant concentrations [1]. This fundamental shift in target space from a pan-JAK profile (Oclacitinib) to a JAK/PIM dual or PIM-biased profile (target compound) represents a critical differentiation point for researchers investigating distinct signaling nodes in hematological malignancies versus inflammatory diseases [2].

JAK Inhibitor Isoform Selectivity Immunology Inflammation

Improved Synthetic Tractability and Procurement Cost Differentiation vs. Oclacitinib

The target compound's synthetic route benefits from the direct nucleophilic aromatic substitution (S_NAr) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with piperidin-4-yl-methanesulfonamide, a one-step key bond-forming reaction . In contrast, the synthesis of Oclacitinib requires a multi-step sequence to construct the trans-cyclohexyl linker with the exocyclic methylamino group, involving at least 10 synthetic steps with 7 isolations as described in the patent literature for the improved process [1]. This reduction in synthetic complexity translates to a quantifiably higher theoretical yield and a lower procurement cost for the target compound, making it more suitable for large-scale screening campaigns.

Chemical Synthesis Medicinal Chemistry Procurement Cost of Goods

Physicochemical Property Differentiation: LogP and Solubility Profile vs. Oclacitinib

The replacement of the hydrophobic cyclohexyl ring in Oclacitinib with a piperidine ring introduces a hydrogen bond acceptor (the piperidine nitrogen) into the linker region. This structural change is predicted to reduce the compound's LogP by approximately 0.8–1.2 log units relative to Oclacitinib (cLogP ~2.1 vs. ~3.0) . For procurement decisions, this translates to anticipated improvements in aqueous solubility and a reduction in non-specific protein binding, which are critical for achieving reliable dose-response relationships in cellular assays and for reducing the risk of false positives in high-throughput screening [1].

Physicochemical Properties ADME Solubility Formulation

Optimal Application Scenarios for N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide


PIM Kinase-Dependent Cancer Cell Line Profiling and Biomarker Validation

The compound's potent PIM-1 (IC50 = 1.50 nM) and PIM-3 (IC50 = 0.763 nM) inhibition makes it particularly suited for screening panels of hematological cancer cell lines (e.g., acute myeloid leukemia, multiple myeloma) where PIM kinases are known drivers of proliferation and survival. Researchers can use this compound to validate PIM-dependent phospho-biomarkers (p-BAD, p-4E-BP1, p-S6) and to differentiate PIM-driven signaling from JAK-driven signaling in dual-pathway addicted tumors [1].

Fragment-Based and Structure-Based Drug Design for Next-Generation Kinase Probes

With a molecular weight of 309.39 g/mol and a Ligand Efficiency Index of 0.52, this compound is an excellent starting point for fragment-to-lead optimization programs. Its piperidine linker provides a vector for further functionalization at the piperidine nitrogen, enabling rapid parallel synthesis of focused libraries to explore kinase selectivity and improve pharmacokinetic properties [1] [2].

Selectivity Profiling Against JAK Family Kinases for Immunology and Inflammation Research

When used in parallel with Oclacitinib or other pan-JAK inhibitors, this compound enables researchers to deconvolve the relative contributions of JAK versus PIM kinase inhibition in cellular models of cytokine signaling. This is particularly valuable for target validation studies in autoimmune and inflammatory disease models where both JAK/STAT and PIM/mTOR pathways are activated [2] .

Cost-Efficient High-Throughput Screening for Academic and Biotech Hit Discovery

The compound's relatively simple two-step synthesis translates to a lower cost of goods compared to more complex JAK inhibitors like Oclacitinib. This makes it an attractive choice for academic screening centers and early-stage biotechnology companies conducting large-scale kinase inhibitor screens where budget constraints are a significant factor in compound procurement decisions [2].

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